![molecular formula C26H20FN3O5 B2548657 N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 892435-08-4](/img/structure/B2548657.png)

N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

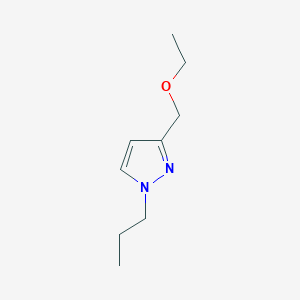

The synthesis of related fluorinated compounds involves starting materials like 4-fluoro-aniline and involves multiple steps including amidification and condensation reactions. For instance, the synthesis of a series of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides was achieved using 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by techniques such as 1H NMR, IR, mass spectrometry, and elemental analysis . These techniques confirm the identity and purity of the compounds and are essential for the structural analysis of complex molecules like the one described.

Chemical Reactions Analysis

The chemical reactions involving fluorinated compounds can include interactions with biological targets, such as metabotropic glutamate receptor 1 (mGluR1) antagonism . The presence of a fluorine atom can significantly affect the biological activity of a compound due to its electronegativity and ability to form hydrogen bonds.

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties, such as improved metabolic stability and selectivity towards biological targets . The presence of a fluorine atom can also influence the pharmacokinetic profile of a compound, making it suitable for development as a PET tracer .

Applications De Recherche Scientifique

Radiolabeling and Imaging

Compounds structurally similar to "N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide" have been developed for radiolabeling with fluorine-18, a positron-emitting radioisotope. These radiolabeled compounds are used in Positron Emission Tomography (PET) imaging to study various biological processes in vivo. For example, radiolabeled ligands targeting the translocator protein (TSPO) are utilized in neuroinflammatory research and the evaluation of neurodegenerative diseases (Dollé et al., 2008).

Anticancer Research

Another area of application is in anticancer research, where derivatives of pyrimidine and benzothiazole, structurally related to the compound , have been synthesized and tested for cytotoxic activity against cancer cell lines. These compounds have shown potential as new anticancer agents, with some derivatives demonstrating appreciable growth inhibition against a variety of cancer cells (Al-Sanea et al., 2020).

Anti-Inflammatory and Analgesic Agents

Further research into similar compounds has led to the synthesis of novel heterocyclic compounds derived from benzodifuran and pyrimidine, which have been evaluated for their analgesic and anti-inflammatory activities. These studies have identified compounds with significant COX-2 inhibitory activity, offering potential therapeutic avenues for the treatment of inflammation and pain (Abu‐Hashem et al., 2020).

Anticancer and Src Kinase Inhibition

Compounds structurally akin to "N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide" have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, demonstrating the potential for development as cancer therapeutics (Fallah-Tafti et al., 2011).

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FN3O5/c1-34-19-12-6-16(7-13-19)14-30-25(32)24-23(20-4-2-3-5-21(20)35-24)29(26(30)33)15-22(31)28-18-10-8-17(27)9-11-18/h2-13H,14-15H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWKZAGSKFOWBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-(Benzyloxy)phenyl)(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxiran-2-yl)methanone](/img/structure/B2548575.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2548577.png)

![Ethyl 5-{benzoyl[(3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2548578.png)

![1,2-Dihydronaphtho[2,1-b]furan-2-yl(4-phenylpiperazino)methanone](/img/structure/B2548582.png)

![7-isopentyl-6-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2548588.png)

![Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate](/img/structure/B2548590.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2548593.png)

![tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate](/img/no-structure.png)